Methyl 5-(benzyloxy)-2-hydroxybenzoate
Overview
Description
Methyl 5-(benzyloxy)-2-hydroxybenzoate (MBH) is a benzyloxy derivative of hydroxybenzoic acid, a naturally occurring hydroxybenzoic acid derivative. It is a white crystalline solid with a melting point of 124-126°C and a boiling point of 238-240°C. MBH has a wide range of applications in pharmaceuticals, cosmetics, and food products, and is used as a preservative, antioxidant, and flavoring agent. It is also used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-2-hydroxybenzoate is not fully understood. It is believed that this compound binds to proteins in the cell membrane and modulates their activity, leading to changes in the cell’s physiology. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-allergic effects. It has also been shown to have an inhibitory effect on the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to have an inhibitory effect on the production of certain enzymes, such as cyclooxygenase and lipoxygenase.
Advantages and Limitations for Lab Experiments
Methyl 5-(benzyloxy)-2-hydroxybenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a stable compound, and it is not toxic at the concentrations used in experiments. However, this compound has several limitations as well. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or air, and it is susceptible to hydrolysis.
Future Directions
The potential future directions for research involving Methyl 5-(benzyloxy)-2-hydroxybenzoate include studying the structure-activity relationships of various compounds, exploring the mechanisms of action of this compound, studying the effects of this compound on various physiological processes, and exploring the potential therapeutic applications of this compound. Additionally, further research could be done to explore the potential of this compound as a preservative, antioxidant, and flavoring agent. Finally, further research could be done to explore the potential of this compound as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Methyl 5-(benzyloxy)-2-hydroxybenzoate has been used in a variety of scientific research applications, including as a substrate for the synthesis of other compounds, as a model compound for studying the properties of hydroxybenzoic acid derivatives, and as a tool for studying the biochemical and physiological effects of hydroxybenzoic acid derivatives. This compound has also been used to study the mechanisms of action of various drugs and to study the structure-activity relationships of various compounds.
properties
IUPAC Name |
methyl 2-hydroxy-5-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKBIDZTDFSKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515591 | |
Record name | Methyl 5-(benzyloxy)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61227-22-3 | |
Record name | Methyl 5-(benzyloxy)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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